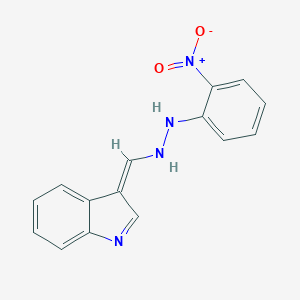
1H-Indole-3-carbaldehyde {2-nitrophenyl}
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Indole-3-carbaldehyde {2-nitrophenyl} is a useful research compound. Its molecular formula is C15H12N4O2 and its molecular weight is 280.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1H-Indole-3-carbaldehyde {2-nitrophenyl} suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Indole-3-carbaldehyde {2-nitrophenyl} including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Biological Activities
1H-Indole-3-carbaldehyde derivatives exhibit a wide range of biological activities, making them valuable in pharmaceutical research. Key applications include:
- Antimicrobial Activity : Compounds derived from indole-3-carbaldehyde have shown promising results against various bacterial strains, including Staphylococcus aureus and Escherichia coli. For instance, certain derivatives demonstrated MIC values as low as 1 μg/mL against MRSA strains, indicating strong antibacterial properties .
- Tyrosinase Inhibition : Recent studies have indicated that N-tosyl substituted indole-based thiosemicarbazones exhibit competitive inhibition of tyrosinase, with IC50 values ranging from 6.40 to 61.84 µM. The nitrophenyl substitution notably enhanced the activity .
- Antifungal Properties : Indole derivatives have been identified as effective antifungal agents, contributing to the development of new treatments for fungal infections .
Synthetic Methodologies
The synthesis of 1H-Indole-3-carbaldehyde {2-nitrophenyl} and its derivatives involves various innovative approaches:
- Knoevenagel Condensation : This reaction has been utilized to synthesize indole derivatives by reacting indole-3-carbaldehyde with different carbonyl compounds. The presence of catalysts like triphenylphosphine has been shown to enhance yields .
- Directed C–H Functionalization : Recent advancements in C–H activation techniques allow for the selective functionalization of indole derivatives, providing a pathway to more complex structures with potential biological activity .
- Nitration Reactions : The nitration of indole-3-carbaldehyde using nitric acid and acetic acid has yielded various nitro-substituted derivatives, which are crucial for enhancing biological activity .
Structural Modifications
Structural modifications of 1H-Indole-3-carbaldehyde can significantly influence its biological properties:
- Substitution Patterns : Variations in the substitution on the indole ring (e.g., nitrophenyl groups) have been shown to enhance the antimicrobial and antifungal activities of the compounds. For example, the introduction of halogenated phenyl groups has been linked to increased potency against tyrosinase .
- Hybrid Molecules : The synthesis of hybrid molecules combining indole with other pharmacophores has been explored to create more effective therapeutic agents. Such combinations can lead to compounds with synergistic effects against multiple targets .
Case Studies
Several case studies highlight the successful application of 1H-Indole-3-carbaldehyde in drug development:
化学反应分析
Hydrazone Formation with 2-Nitrophenylhydrazine
Reaction of 1H-indole-3-carbaldehyde derivatives with 2-nitrophenylhydrazine produces stable hydrazones. For example:
- 5-Bromo-1H-indole-3-carbaldehyde 2-nitrophenylhydrazone forms via condensation in ethanol under reflux (4–6 h), yielding crystalline products with 72–85% efficiency .
| Property | Value/Data |
|---|---|
| Reaction Conditions | Ethanol, reflux, 4–6 h |
| Yield | 72–85% |
| Crystal System | Monoclinic |
| Space Group | C2/c |
| Hydrogen Bonding | N–H⋯O and O–H⋯O interactions stabilize supramolecular networks |
Electrophilic Substitution Reactions
The nitro group directs further electrophilic substitution. Key reactions include:
Nitration
Nitration of 1H-indole-3-carbaldehyde derivatives occurs at the C5 or C6 positions under HNO₃/H₂SO₄, yielding mixtures (e.g., 5-nitro and 6-nitro isomers) .
| Substrate | Nitration Position | Yield (%) | Conditions |
|---|---|---|---|
| 1H-Indole-3-carbaldehyde | C5 or C6 | 55–65 | HNO₃/H₂SO₄, 80°C, 1 h |
Knoevenagel Condensation
The aldehyde group participates in Knoevenagel reactions with active methylene compounds:
| Reactant | Product | Catalyst | Yield (%) |
|---|---|---|---|
| 3-Methyl-1-phenylpyrazolone | 3-(Indol-3-yl)-2-(pyrazolyl)acrylaldehyde | HCl/AcOH | 68–75 |
Suzuki-Miyaura Coupling
Palladium-catalyzed coupling enables C4 arylation of indole-3-carbaldehydes with aryl iodides :
| Aryl Iodide | Product | Yield (%) | Conditions |
|---|---|---|---|
| Iodobenzene | 4-Phenyl-1H-indole-3-carbaldehyde | 92 | Pd(OAc)₂, PPh₃, K₂CO₃, 110°C |
Deformylation Reactions
Anthranilamide-mediated deformylation removes the aldehyde group under acidic conditions :
| Substrate | Product | Catalyst | Yield (%) |
|---|---|---|---|
| 1H-Indole-3-carbaldehyde | Indole | Al₂O₃ or p-TSA | 33–86 |
Biological Relevance
属性
CAS 编号 |
28558-65-8 |
|---|---|
分子式 |
C15H12N4O2 |
分子量 |
280.28 g/mol |
IUPAC 名称 |
N-[(E)-1H-indol-3-ylmethylideneamino]-2-nitroaniline |
InChI |
InChI=1S/C15H12N4O2/c20-19(21)15-8-4-3-7-14(15)18-17-10-11-9-16-13-6-2-1-5-12(11)13/h1-10,16,18H/b17-10+ |
InChI 键 |
ITPBPNQOCSZFLS-ZHACJKMWSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CN2)C=NNC3=CC=CC=C3[N+](=O)[O-] |
手性 SMILES |
C1=CC=C2C(=C1)/C(=C/NNC3=CC=CC=C3[N+](=O)[O-])/C=N2 |
规范 SMILES |
C1=CC=C2C(=C1)C(=CNNC3=CC=CC=C3[N+](=O)[O-])C=N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















